![molecular formula C22H28N4O3S B2769503 2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-98-7](/img/structure/B2769503.png)

2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

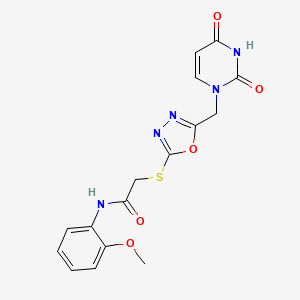

The compound “2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety , which is a type of heterocyclic compound .

Physical and Chemical Properties Analysis

For the 1,4-dioxa-8-azaspiro[4.5]decane component, it has a boiling point of 108-111 °C, a density of 1.117 g/mL at 20 °C, and a refractive index of 1.4819 . It’s soluble in DCM, Ethyl Acetate, and Methanol .Aplicaciones Científicas De Investigación

Anticancer and Antidiabetic Applications

Development of a Novel Series of Anticancer and Antidiabetic Spirothiazolidines Analogs

explores the synthesis of spirothiazolidine derivatives and their significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some derivatives showed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, comparing favorably with the antidiabetic drug Acarbose. This research highlights the compound's potential in developing treatments for cancer and diabetes, showcasing its broad therapeutic spectrum (E. M. Flefel et al., 2019).

Protective Effects Against Oxidative Stress

Protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver investigates the compound's derivatives for their effectiveness in preventing oxidative stress induced by ethanol in liver and brain tissues of mice. This study suggests that certain thiazolo-triazole compounds can selectively control ethanol-induced oxidative damage, indicating potential for the development of protective therapies against oxidative stress (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Fungicidal Activity

Synthesis and fungicidal activity of substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols discusses the creation of halogen-substituted derivatives and their in vitro testing against phytopathogenic fungi. Some compounds were found to be more active than the reference fungicide triadimenol, indicating the compound's potential use in agriculture as an effective fungicide for crop protection (S. V. Popkov, A. Makarenko, G. Nikishin, 2016).

Antimicrobial and Antioxidant Activities

Synthesis, antimicrobial and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives highlights the synthesis of derivatives containing 1,2,4-triazole, thiazolo[3,2-b][1,2,4]triazole, and their structural confirmation through spectral studies. These compounds were evaluated for their antioxidant and antimicrobial activities, showcasing their potential in pharmaceutical applications as new therapeutic agents (A. R. Saundane, Y. Manjunatha, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-3-15-5-7-16(8-6-15)18(25-11-9-22(10-12-25)28-13-14-29-22)19-20(27)26-21(30-19)23-17(4-2)24-26/h5-8,18,27H,3-4,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOMNIWIEYXZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)

![3,4-Dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B2769426.png)

![N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2769429.png)

![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)

![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)

![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)

![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)

![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)

![2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2769440.png)

![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)